molecular formula C20H19N5O3S2 B2512277 1-(4-methoxyphenyl)-5-oxo-N-(5-{[(pyridin-2-yl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)pyrrolidine-3-carboxamide CAS No. 872595-39-6

1-(4-methoxyphenyl)-5-oxo-N-(5-{[(pyridin-2-yl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)pyrrolidine-3-carboxamide

Cat. No.: B2512277
CAS No.: 872595-39-6
M. Wt: 441.52
InChI Key: MGIYGGZNVJCBLD-UHFFFAOYSA-N
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Description

The compound 1-(4-methoxyphenyl)-5-oxo-N-(5-{[(pyridin-2-yl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)pyrrolidine-3-carboxamide features a pyrrolidin-5-one core substituted with a 4-methoxyphenyl group at the 1-position and a 1,3,4-thiadiazole ring at the 3-carboxamide position. The thiadiazole moiety is further modified with a pyridin-2-ylmethyl sulfanyl group, introducing aromatic and hydrogen-bonding capabilities.

Properties

IUPAC Name

1-(4-methoxyphenyl)-5-oxo-N-[5-(pyridin-2-ylmethylsulfanyl)-1,3,4-thiadiazol-2-yl]pyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N5O3S2/c1-28-16-7-5-15(6-8-16)25-11-13(10-17(25)26)18(27)22-19-23-24-20(30-19)29-12-14-4-2-3-9-21-14/h2-9,13H,10-12H2,1H3,(H,22,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGIYGGZNVJCBLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CC(CC2=O)C(=O)NC3=NN=C(S3)SCC4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N5O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(4-methoxyphenyl)-5-oxo-N-(5-{[(pyridin-2-yl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)pyrrolidine-3-carboxamide typically involves multiple steps, including the formation of the thiadiazole ring and the subsequent attachment of the pyrrolidine and pyridine moieties. The reaction conditions often require specific reagents and catalysts to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve optimization of these synthetic routes to scale up the process while maintaining efficiency and cost-effectiveness .

Chemical Reactions Analysis

Reactivity of the Thiadiazole Ring

The 1,3,4-thiadiazole core is electron-deficient, enabling nucleophilic substitution and cycloaddition reactions. Key transformations include:

Nucleophilic Substitution

The sulfur and nitrogen atoms in the thiadiazole ring facilitate nucleophilic attacks, particularly at the 2-position. Example reactions include:

Reaction Type Conditions Product Biological Impact Source
HalogenationBr₂ in DCM, 0–5°C2-Bromo-1,3,4-thiadiazole derivativeEnhanced anticonvulsant activity
AlkylationR-X (alkyl halide), K₂CO₃2-Alkylthiadiazole derivativesImproved lipophilicity for CNS targeting
AminolysisNH₃/RNH₂, reflux2-Amino-1,3,4-thiadiazole analogsPotential antimicrobial modifications

Microwave-assisted synthesis has been reported to enhance reaction efficiency for similar thiadiazole derivatives, reducing reaction times by 50–70%.

Oxidation of the Sulfanyl Group

The (pyridin-2-yl)methylsulfanyl (-S-CH₂-pyridinyl) group undergoes oxidation:

R-S-R’H2O2/AcOHR-SO-R’excess oxidizerR-SO2-R’\text{R-S-R'} \xrightarrow{\text{H}_2\text{O}_2/\text{AcOH}} \text{R-SO-R'} \xrightarrow{\text{excess oxidizer}} \text{R-SO}_2\text{-R'}

  • Sulfoxide formation (moderate oxidation): Increases polarity, potentially altering pharmacokinetics.

  • Sulfone formation (strong oxidation): Stabilizes the moiety against further metabolic degradation.

Hydrolysis of the Carboxamide

The carboxamide group (-CONH-) is susceptible to hydrolysis under acidic or basic conditions:

R-CONH-R’HCl/H2OR-COOH + H2N-R’\text{R-CONH-R'} \xrightarrow{\text{HCl/H}_2\text{O}} \text{R-COOH + H}_2\text{N-R'}

R-CONH-R’NaOH/H2OR-COO⁻Na⁺ + NH2-R’\text{R-CONH-R'} \xrightarrow{\text{NaOH/H}_2\text{O}} \text{R-COO⁻Na⁺ + NH}_2\text{-R'}

  • Acidic Hydrolysis : Yields pyrrolidine-3-carboxylic acid and 5-[(pyridin-2-yl)methyl]sulfanyl-1,3,4-thiadiazol-2-amine.

Scientific Research Applications

Antimicrobial Activity

Preliminary studies suggest that compounds similar to 1-(4-methoxyphenyl)-5-oxo-N-(5-{[(pyridin-2-yl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)pyrrolidine-3-carboxamide exhibit significant antimicrobial properties. The thiadiazole ring is particularly noted for its potential in developing new antimicrobial agents.

Anticancer Properties

Research indicates that this compound may have anticancer properties due to its structural similarities with known anticancer agents. Compounds in this class have been shown to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines . Further studies are needed to elucidate the specific mechanisms of action and efficacy against different types of cancer.

Anti-inflammatory Effects

The presence of the pyridine and thiadiazole moieties suggests potential anti-inflammatory applications. Compounds that share structural characteristics with this compound have been evaluated for their ability to modulate inflammatory pathways.

Case Studies and Research Findings

Several studies have explored the biological activities associated with compounds structurally similar to This compound :

  • Anticancer Evaluation : A study evaluated various derivatives against different cancer cell lines, revealing that certain modifications significantly enhanced anticancer activity .
  • Antimicrobial Testing : Another investigation highlighted the antimicrobial effectiveness of thiadiazole-containing compounds against a range of pathogens, suggesting a promising avenue for drug development.
  • Anti-inflammatory Studies : Research has shown that similar structures can effectively reduce inflammation markers in vitro, indicating potential therapeutic benefits in inflammatory diseases.

Mechanism of Action

The mechanism of action of 1-(4-methoxyphenyl)-5-oxo-N-(5-{[(pyridin-2-yl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)pyrrolidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The thiadiazole ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The pyridine moiety may also play a role in binding to specific targets, enhancing the compound’s overall activity .

Comparison with Similar Compounds

Key Structural Variations

The target compound’s analogs differ primarily in:

  • Phenyl ring substituents (e.g., 4-fluoro, 3-methoxy, or additional functionalized side chains).
  • Thiadiazole substituents (e.g., alkyl chains, pyridinyl derivatives).

Data Table: Comparative Analysis

Compound Name (Reference) Substituent on Phenyl Thiadiazole Substituent Molecular Weight Predicted logP
Target Compound 4-methoxyphenyl Pyridin-2-ylmethyl sulfanyl 441.5 ~2.8*
1-(4-Fluorophenyl)-5-oxo-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)pyrrolidine-3-carboxamide (E1) 4-fluorophenyl Isopropyl Not reported ~2.1*
1-(4-Methoxyphenyl)-5-oxo-N-[5-(pentan-2-yl)-1,3,4-thiadiazol-2-yl]pyrrolidine-3-carboxamide (E9) 4-methoxyphenyl Pentan-2-yl 388.48 ~3.5*
1-(3-Methoxyphenyl)-5-oxo-N-(5-{[(pyridin-2-yl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)pyrrolidine-3-carboxamide (E13) 3-methoxyphenyl Pyridin-2-ylmethyl sulfanyl 441.5 ~2.8*

*Predicted logP values estimated using fragment-based methods.

Impact of Substituents on Properties and Bioactivity

Phenyl Ring Modifications

  • 4-Methoxyphenyl (Target) vs. In contrast, the fluoro group (electron-withdrawing) may reduce such interactions but increase metabolic stability . Meta vs. Para Substitution (E13): The 3-methoxy isomer (E13) disrupts symmetry, which could alter binding orientation compared to the target compound’s para-substituted analog .

Thiadiazole Substituent Effects

  • Pyridinylmethyl Sulfanyl (Target) vs. Isopropyl (E1): Smaller alkyl groups may reduce steric hindrance, allowing better access to active sites but offering fewer interaction sites compared to aromatic substituents .

NMR and Structural Insights

  • highlights that substituent position (e.g., para vs. meta methoxy) alters chemical shifts in NMR, reflecting changes in electron density and spatial arrangement. For example, the 4-methoxy group in the target compound may stabilize resonance structures, affecting its reactivity or binding kinetics .

Biological Activity

1-(4-methoxyphenyl)-5-oxo-N-(5-{[(pyridin-2-yl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)pyrrolidine-3-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This compound features a variety of functional groups, including a methoxyphenyl group, a pyrrolidine ring, and a thiadiazole moiety, which contribute to its diverse chemical properties and biological effects.

The molecular formula of this compound is C17H20N4O3S, with a molecular weight of 360.43 g/mol. The presence of the thiadiazole ring suggests potential antimicrobial properties, as seen in other thiadiazole derivatives.

Biological Activities

Research indicates that this compound exhibits various biological activities:

1. Antimicrobial Activity
Preliminary studies suggest that this compound may inhibit the growth of certain pathogens. The thiadiazole moiety is often associated with antimicrobial properties in related compounds.

2. Antiviral Potential
Research on similar compounds has shown promise in antiviral applications, particularly against HIV and other viral infections. The structure of the compound may allow it to interfere with viral replication processes .

3. Anticancer Activity
Studies have highlighted the potential of this compound to induce apoptosis in cancer cells. For instance, derivatives with similar structures have shown significant cytotoxic effects against various cancer cell lines, including breast and lung carcinoma .

4. Anti-inflammatory Effects
Compounds containing the thiadiazole structure have been linked to anti-inflammatory activities, suggesting that this compound may also exhibit similar effects .

Structure-Activity Relationship (SAR)

Understanding the relationship between the structure of this compound and its biological activity is crucial for the development of more effective derivatives. The presence of specific functional groups appears to enhance its biological efficacy:

Functional Group Effect on Activity
Methoxyphenyl GroupEnhances lipophilicity and bioavailability
Thiadiazole MoietyContributes to antimicrobial and anticancer properties
Pyrrolidine RingMay influence binding affinity to biological targets

Case Studies

Several studies have investigated the biological activity of related thiadiazole compounds:

  • Anticancer Studies : A study demonstrated that certain thiadiazole derivatives exhibited potent cytotoxicity against HL-60 leukemia cells, with IC50 values significantly lower than those of standard chemotherapeutics like cisplatin .
  • Antimicrobial Testing : Another study evaluated various thiadiazole derivatives against bacterial strains and found that some exhibited minimum inhibitory concentrations (MIC) comparable to established antibiotics.

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